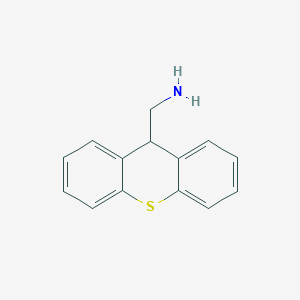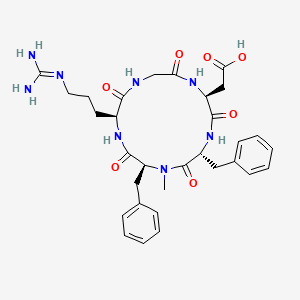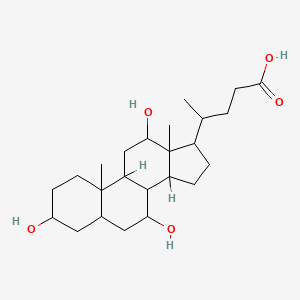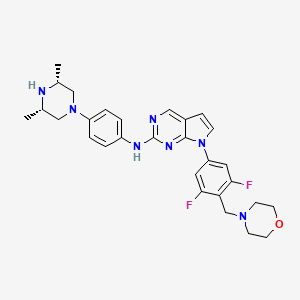![molecular formula C28H31N5O4 B10847360 c[L-Ala-D-pro-L-Phe-D-trp]](/img/structure/B10847360.png)
c[L-Ala-D-pro-L-Phe-D-trp]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] is a cyclic tetrapeptide composed of four amino acids: L-Alanine, D-proline, L-Phenylalanine, and D-tryptophan. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic tetrapeptides like C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, it is cyclized through a head-to-tail cyclization reaction. The reaction conditions often involve the use of coupling agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of cyclic peptides may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and scale of production. Advanced techniques such as microwave-assisted synthesis can enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Cyclic tetrapeptides like C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions on side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of smaller peptide fragments, while substitution reactions can introduce new functional groups into the peptide structure .
Scientific Research Applications
Chemistry
Cyclic tetrapeptides are used as building blocks in the synthesis of more complex molecules. They serve as models for studying peptide folding and stability.
Biology
In biological research, cyclic tetrapeptides are used to investigate protein-protein interactions and enzyme inhibition. Their stability makes them suitable for use in various assays and experiments .
Medicine
Cyclic tetrapeptides have potential therapeutic applications due to their stability and bioactivity. They are explored as drug candidates for targeting specific receptors and enzymes .
Industry
In the industrial sector, cyclic tetrapeptides are used in the development of new materials and as catalysts in chemical reactions .
Mechanism of Action
The mechanism of action of C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The compound may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
C[Phe-D-Pro-Phe-Trp]: Another cyclic tetrapeptide with similar structural features but different amino acid composition.
C[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro]: A melanocortin macrocyclic agonist with additional functional groups.
Uniqueness
C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] is unique due to its specific combination of amino acids, which imparts distinct structural and functional properties. Its stability and resistance to enzymatic degradation make it particularly valuable in various applications.
Properties
Molecular Formula |
C28H31N5O4 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(3S,6R,9S,12R)-9-benzyl-6-(1H-indol-3-ylmethyl)-3-methyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C28H31N5O4/c1-17-28(37)33-13-7-12-24(33)27(36)32-22(14-18-8-3-2-4-9-18)26(35)31-23(25(34)30-17)15-19-16-29-21-11-6-5-10-20(19)21/h2-6,8-11,16-17,22-24,29H,7,12-15H2,1H3,(H,30,34)(H,31,35)(H,32,36)/t17-,22-,23+,24+/m0/s1 |
InChI Key |
OTUDCPUMJPNZRR-UYGLSEIWSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)
![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)

![c-[-Arg-Gly-Asp-Acpca30-]](/img/structure/B10847299.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B10847300.png)
![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)
![c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)
![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)
![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)
![c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)

